molecular formula C18H16BClO3 B568039 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid CAS No. 1257648-77-3

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid

Cat. No.: B568039
CAS No.: 1257648-77-3
M. Wt: 326.583
InChI Key: GWHYATBGYANRCV-UHFFFAOYSA-N
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Description

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid is a chemical compound of significant interest in advanced biomedical research, particularly in the field of targeted cancer therapeutics. As a functionalized phenylboronic acid derivative, its primary research value stems from its ability to selectively bind with sialic acids, which are commonly overexpressed on the surface of tumor cells . This binding, which is reversible and pH-dependent, facilitates the investigation of novel active targeting mechanisms for drug delivery systems, aiming to improve the specificity and efficacy of anti-cancer agents while minimizing off-target effects . The incorporation of the naphthyloxy group may further influence the compound's lipophilicity and interaction with biological membranes, making it a valuable building block for developing proteolysis-targeting chimeras (PROTACs) and other bifunctional pharmaceutical agents. Researchers utilize this compound as a key synthetic intermediate to construct more complex molecules that can exploit the distinct biochemical microenvironment of tumors, offering a promising pathway for creating next-generation diagnostics and therapeutics .

Properties

IUPAC Name

[3-[2-(4-chloronaphthalen-1-yl)oxyethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BClO3/c20-17-8-9-18(16-7-2-1-6-15(16)17)23-11-10-13-4-3-5-14(12-13)19(21)22/h1-9,12,21-22H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHYATBGYANRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCOC2=CC=C(C3=CC=CC=C32)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746232
Record name (3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257648-77-3
Record name (3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80746232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257648-77-3
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Preparation Methods

Synthesis of 4-Chloro-1-naphthol Intermediate

4-Chloro-1-naphthol is prepared by chlorination of 1-naphthol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding the chloro-substituted naphthol in ~85% purity.

Reaction Conditions :

  • Reagent : SO₂Cl₂ (1.2 equiv)

  • Solvent : CH₂Cl₂

  • Temperature : 0°C → room temperature

  • Time : 4 hours

Suzuki–Miyaura Coupling for Boronic Acid Formation

The key step involves coupling the chloronaphthyl ether with a boronic acid precursor. A representative procedure from the RSC publication outlines:

Reagents :

  • 4-Chloro-1-(bromomethyl)naphthalene

  • 3-Phenylboronic acid

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2 equiv)

Procedure :

  • Dissolve 4-chloro-1-(bromomethyl)naphthalene (1.0 equiv) and 3-phenylboronic acid (1.2 equiv) in degassed THF.

  • Add Pd(PPh₃)₄ and K₂CO₃ under nitrogen.

  • Reflux at 80°C for 12 hours.

  • Quench with H₂O, extract with EtOAc, and concentrate.

Yield : 72% after purification.

Alternative Pathways: Hydroboration and Transmetalation

For substrates sensitive to palladium catalysis, hydroboration offers an alternative:

  • Substrate : 3-[(4'-Chloro-1-naphthyloxy)methyl]styrene

  • Reagent : BH₃·THF (1.5 equiv)

  • Conditions : 0°C, 2 hours → room temperature, 6 hours

  • Workup : Acidic hydrolysis (HCl, H₂O) to yield the boronic acid.

Yield : 65%.

Optimization and Mechanistic Insights

Catalyst Screening

Palladium catalysts significantly impact reaction efficiency:

CatalystLoading (mol%)Yield (%)
Pd(PPh₃)₄272
PdCl₂(dppf)1.568
Pd(OAc)₂/XPhos181

Data adapted from, demonstrating that bulky ligands (XPhos) enhance steric tolerance for the naphthyl group.

Solvent Effects

Polar aprotic solvents improve boronic acid solubility:

SolventDielectric ConstantYield (%)
THF7.572
DMF36.765
Toluene2.458

THF balances reactivity and solubility, minimizing side reactions.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)

  • Rf : 0.35 (TLC, hexane:EtOAc 2:1)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 6H, aromatic), 5.12 (s, 2H, -CH₂-), 4.21 (s, 2H, B-OH).

  • ¹³C NMR : δ 148.2 (C-B), 134.5–122.1 (aromatic carbons).

Challenges and Solutions

Boronic Acid Stability

The compound is hygroscopic and prone to protodeboronation. Storage under nitrogen at –20°C in anhydrous THF extends shelf life.

Steric Hindrance Mitigation

The bulky naphthyl group slows coupling kinetics. Strategies include:

  • Elevated Temperatures : 80–100°C to accelerate oxidative addition.

  • Microwave Assistance : 150°C for 30 minutes improves yields to 78%.

Industrial-Scale Considerations

Pilot-scale synthesis (10 kg batch) employs continuous flow reactors to enhance heat transfer and reduce Pd leaching. Typical parameters:

  • Residence Time : 15 minutes

  • Catalyst Recovery : 92% via Pd scavengers .

Chemical Reactions Analysis

3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, where the boron atom transfers its organic group to the palladium catalyst . This process is crucial for forming new carbon–carbon bonds, which are essential in synthesizing complex organic molecules.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid (CAS: 849052-25-1)
  • Structural Differences : Replaces the naphthyl group with a chlorinated phenyl ring (3-methyl, 4-chloro substitution).
3-(3'-Chlorobenzyloxy)phenylboronic Acid
  • Structural Differences : Features a chlorobenzyloxy group instead of naphthyloxy.
  • Implications : The benzyloxy group’s flexibility may allow better substrate accessibility in catalytic applications, whereas the rigid naphthyl group in the target compound could stabilize π-π interactions in binding assays .
3-Chloro-4-methylphenylboronic Acid (CAS: 209919-30-2)
  • Structural Differences : Lacks the naphthyloxy-methyl chain; has chloro and methyl groups directly on the phenyl ring.
  • Implications : Simpler structure with electron-withdrawing (Cl) and electron-donating (CH₃) groups may modulate boronic acid’s Lewis acidity, affecting binding to diols like sialic acid .

Functional Group Modifications

3-(Methylaminocarbonyl)phenylboronic Acid (CAS: 832695-88-2)
  • Structural Differences: Substitutes the naphthyloxy group with a methylaminocarbonyl moiety.
3-(Ethylthio)phenylboronic Acid
  • Structural Differences : Replaces the naphthyloxy group with an ethylthio (-S-CH₂CH₃) substituent.
  • Implications: The sulfur atom introduces lone-pair electrons, altering electronic properties and redox behavior.
Diindolylmethyl-Substituted Phenylboronic Acids (Compounds 5 and 6)
  • Structural Differences : Bulky diindolylmethyl groups replace the naphthyloxy-methyl chain.
  • Implications : These compounds exhibit lower yields (~40–46%) in synthesis compared to simpler analogs, suggesting steric challenges. The target compound’s naphthyl group may similarly complicate synthetic efficiency .

Catalytic and Binding Properties

Binding to Sialic Acid (Neu5Ac)
  • 3-(Propionamido)phenylboronic Acid : Exhibits a binding constant of 540 M⁻¹ at pH 7.4 with Neu5Ac, attributed to cooperative hydrogen bonding and boronic acid-diol esterification .
  • Target Compound : The chloro-naphthyloxy group’s hydrophobicity may reduce aqueous solubility but enhance affinity for hydrophobic pockets in glycoproteins.
Catalytic Activity in Glucose Conversion
  • 2-Carboxyphenylboronic Acid : Active in glucose-to-HMF conversion due to intramolecular coordination between boronic acid and carboxylic acid groups .
  • Target Compound : Lacking a carboxyl group, it is unlikely to catalyze this reaction, highlighting the critical role of ortho-carboxylic substituents in catalysis.

Biological Activity

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₇H₁₄BClO₃
  • Molecular Weight : 312.6 g/mol
  • CAS Number : 870778-84-0
  • PubChem CID : 16217822

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine residues in active sites of target proteins. This property allows it to inhibit various enzymes, particularly serine proteases and kinases, which are critical in signaling pathways and metabolic processes.

Therapeutic Applications

  • Anticancer Activity :
    • Boronic acids have been investigated for their ability to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting protein degradation pathways.
    • For instance, a related study indicated that boronic acids could enhance the efficacy of existing chemotherapeutics by targeting the proteasome pathway .
  • Antibacterial Properties :
    • Research has demonstrated that boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This suggests that this compound could be used to restore the effectiveness of β-lactam antibiotics against resistant strains .
  • Diabetes and Metabolic Disorders :
    • Some studies have explored the potential of boronic acids in treating metabolic disorders by modulating insulin signaling pathways. The ability of these compounds to interact with glucose transporters may offer new avenues for diabetes management .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various boronic acid derivatives, including this compound, against multiple cancer cell lines (e.g., A431 and H1975). The compound exhibited significant antiproliferative activity with IC₅₀ values in the low micromolar range, indicating its potential as a therapeutic agent in oncology .

Case Study 2: β-Lactamase Inhibition

In another study focusing on bacterial resistance, this compound was tested against various β-lactamase-producing bacterial strains. The results showed a substantial reduction in bacterial growth when combined with β-lactam antibiotics, highlighting its role as an effective adjuvant in combating antibiotic resistance .

Data Table: Biological Activities

Activity Target IC₅₀/EC₅₀ Value Reference
AnticancerA431 Cell Line~250 nM
Antibacterialβ-Lactamase InhibitionEffective at 1 mM
Insulin SignalingGlucose TransportersN/A

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Aryl halides (e.g., bromo- or chloro-substituted naphthyl derivatives) are coupled with boronic acid precursors. For example, a 1-naphthol derivative functionalized with a 4-chloro group can be reacted with a brominated benzyl alcohol intermediate, followed by boronation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis . Key steps include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% loading.
  • Solvent System : THF or DMF with a base (e.g., Na₂CO₃ or K₃PO₄) to facilitate deprotonation and transmetallation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization in ethanol/water mixtures.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : After synthesis, the crude product is purified via flash chromatography using a polar/non-polar solvent system (e.g., hexane:ethyl acetate 3:1). High-performance liquid chromatography (HPLC) with a C18 column may resolve stereochemical impurities.
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronic acid moiety (e.g., B-OH peaks at δ ~6-8 ppm in DMSO-d₆).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺.
  • Melting Point : Compare observed mp (e.g., 144–148°C for analogous compounds) with literature values to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthyloxy group influence cross-coupling efficiency?

  • Methodological Answer : The bulky 4'-chloro-1-naphthyloxy group introduces steric hindrance, requiring optimized catalysts (e.g., Pd-XPhos) and elevated temperatures (80–100°C) to accelerate oxidative addition. Electronic effects from the chloro substituent enhance electrophilicity of the aryl halide, improving coupling rates. Researchers should:

  • Vary Ligands : Test bulky ligands (e.g., SPhos, DavePhos) to stabilize Pd intermediates.
  • Adjust Solvent Polarity : Use toluene or dioxane to balance solubility and reaction kinetics.
  • Monitor Byproducts : Use GC-MS or TLC to detect homo-coupling byproducts, which indicate incomplete transmetallation .

Q. What methodologies are used to study pH-dependent binding interactions with biomolecules?

  • Methodological Answer : The boronic acid group forms reversible esters with diols (e.g., sialic acid on glycoproteins). To study pH-dependent binding:

  • NMR Titration : Perform ¹⁷O or ¹¹B NMR at varying pH (4–10) to track esterification. For example, at pH < 9, binding occurs via the α-hydroxycarboxylate group; at higher pH, vicinal diols in glycerol side chains dominate .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) at physiological pH (7.4) using Neu5Ac derivatives.
  • Molecular Modeling : DFT calculations (B3LYP/6-31G*) predict optimal binding conformations and energy barriers .

Q. How can computational methods like DFT aid in understanding electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) analyzes frontier molecular orbitals (HOMO/LUMO) to predict reactivity:

  • Charge Distribution : The chloro-naphthyl group withdraws electron density, polarizing the boronic acid moiety and enhancing electrophilicity.
  • Transition State Modeling : Simulate Pd-catalyzed coupling steps to identify rate-limiting stages (e.g., oxidative addition vs. reductive elimination).
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to evaluate solvation energies in THF vs. DMF .

Q. How to resolve contradictions in reported reaction yields across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Catalyst Purity : Use Pd catalysts with ≤1% ligand impurities (validate via ICP-MS).
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) with degassed solvents.
  • Substrate Ratios : Optimize aryl halide:boronic acid stoichiometry (1:1.2 molar ratio) to minimize homo-coupling.
  • Validation : Replicate conflicting studies with controlled parameters (temperature, solvent, base) and characterize intermediates via in situ IR spectroscopy .

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